2,4-Diamino-6-[(4-methylphenyl)amino]pyrimidine-5-carbaldehyde
Description
Properties
CAS No. |
16597-42-5 |
|---|---|
Molecular Formula |
C12H13N5O |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2,4-diamino-6-(4-methylanilino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C12H13N5O/c1-7-2-4-8(5-3-7)15-11-9(6-18)10(13)16-12(14)17-11/h2-6H,1H3,(H5,13,14,15,16,17) |
InChI Key |
UMJHPTLILDCPRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2C=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by treating 2,4-diamino-6-chloropyrimidine with phosphorus oxychloride.
Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction using boiling piperidine under neat conditions to afford the desired product in high yield and purity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Oxidation and Reduction: The aldehyde group in the compound can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include piperidine and other amines, typically under boiling conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for synthesizing various pharmacologically active molecules, including anti-tubercular agents.
Biological Research: It serves as a precursor for designing inhibitors targeting specific enzymes, such as dihydrofolate reductase in Mycobacterium tuberculosis.
Material Science: The compound’s unique structure makes it suitable for developing novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde involves its interaction with molecular targets such as enzymes. For instance, in anti-tubercular applications, the compound targets dihydrofolate reductase, inhibiting its activity and thereby disrupting the folate pathway essential for bacterial growth . The aldehyde group in the compound can also form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the pyrimidine and pyridopyrimidine families, focusing on substituent effects, biochemical activity, and pharmacokinetic properties.
Structural Comparisons
Key Observations:
- BW 301U , a pyridopyrimidine, demonstrates that bulky, lipophilic substituents (e.g., 2,5-dimethoxybenzyl) enable passive diffusion into cells, bypassing active transport mechanisms used by methotrexate .
Biochemical Activity
- DHFR Inhibition: The target compound’s 2,4-diamino motif is critical for DHFR binding, as seen in BW 301U and methotrexate. However, BW 301U’s pyridopyrimidine core and dimethoxybenzyl group confer superior enzyme inhibition (IC₅₀ ~1 nM) compared to simpler pyrimidines .
- Cellular Uptake : Unlike methotrexate, BW 301U enters cells via diffusion due to its lipophilicity. The target compound’s 4-methylphenyl group may similarly enhance passive transport, though specific uptake data are unavailable .
- Derivative Modifications: Schiff base derivatives (e.g., 13a-c in ) replace the carbaldehyde with iminomethyl groups, introducing methoxy-substituted phenethyl chains. These modifications may improve stability or target affinity through π-π interactions .
Pharmacokinetic and Therapeutic Potential
- Lipophilicity : The target compound’s logP is likely higher than 12a (phenyl) but lower than BW 301U, suggesting a balance between solubility and membrane permeability.
- In Vivo Efficacy : BW 301U shows broad antitumor activity against Walker 256 and L1210 models, attributed to sustained DHFR inhibition and rapid cellular uptake. The target compound’s efficacy remains unverified but structurally aligns with this profile .
- Toxicity : BW 301U’s selectivity minimizes histamine-related side effects, a common issue with DHFR inhibitors. The 4-methylphenyl group in the target compound may similarly reduce off-target interactions .
Q & A
Q. What are the critical steps for synthesizing 2,4-Diamino-6-[(4-methylphenyl)amino]pyrimidine-5-carbaldehyde, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with pyrimidine precursors functionalized with amino and aldehyde groups. Key steps include:
- Amine coupling : Introducing the 4-methylphenylamino group via nucleophilic substitution or condensation reactions.
- Aldehyde formation : Controlled oxidation or formylation at the 5-position of the pyrimidine ring. Optimization requires precise control of temperature (60–80°C for condensation), solvent polarity (DMF or DMSO for solubility), and reaction time (12–24 hours for complete conversion). Statistical experimental design (e.g., factorial analysis) minimizes trial-and-error by identifying critical variables like catalyst loading or pH .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
A combination of techniques is essential:
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and aldehyde proton shifts (δ 9.8–10.2 ppm).
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 298.1).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
Q. How do structural analogs of this compound differ in reactivity or bioactivity?
Substitution patterns on the pyrimidine ring significantly influence properties. For example:
| Compound | Key Structural Difference | Bioactivity Impact |
|---|---|---|
| 2-Amino-4-methylpyrimidine-5-carboxylic acid | Carboxylic acid at C5 | Enhanced metal chelation potential |
| 6-Ethyl-5-phenylpyrimidine-2,4-diamine | Ethyl and phenyl substituents | Altered solubility and kinase inhibition |
| 4-Methoxypyrimidine-5-carboxylic acid | Methoxy group at C4 | Reduced metabolic stability |
These variations highlight the importance of the aldehyde group in electrophilic interactions .
Advanced Research Questions
Q. What computational methods can predict the reaction pathways for synthesizing this compound?
Quantum mechanical calculations (e.g., DFT) model transition states and intermediates for key steps like aldehyde formation. Tools like ICReDD integrate computational and experimental data to optimize reaction networks, reducing reliance on trial-and-error. For example, simulating the activation energy for amine coupling can guide catalyst selection (e.g., acetic acid vs. p-TsOH) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay conditions or impurities. Methodological solutions include:
- Replicate studies : Use standardized protocols (e.g., fixed cell lines or enzyme concentrations).
- Purity validation : HPLC (>95% purity) and elemental analysis to exclude byproduct interference.
- Structural analogs : Test derivatives to isolate the pharmacophore responsible for activity (e.g., replacing the aldehyde with a methyl group to assess cytotoxicity) .
Q. What strategies improve the compound’s stability during storage or in biological assays?
The aldehyde group is prone to oxidation or Schiff base formation. Mitigation approaches:
Q. How does the compound interact with biological targets at the molecular level?
Molecular docking and MD simulations predict binding modes with enzymes like dihydrofolate reductase (DHFR). The aldehyde group may form covalent adducts with catalytic lysine residues, while the 4-methylphenyl group enhances hydrophobic pocket interactions. Validate with SPR or ITC to quantify binding affinity (e.g., Kd < 1 µM) .
Methodological Considerations
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives?
Use a Taguchi orthogonal array to systematically vary substituents (e.g., aryl groups at C6, alkyl chains at C2). Response surface methodology (RSM) correlates structural changes with bioactivity, minimizing the number of required syntheses .
Q. How can researchers validate the reproducibility of synthetic protocols across labs?
Adhere to Green Chemistry metrics (e.g., E-factor < 10) and publish detailed procedural logs, including:
- Exact reagent grades (e.g., anhydrous DMF vs. technical grade).
- Stirring rates and heating sources (oil bath vs. microwave).
- Work-up details (e.g., column chromatography vs. recrystallization solvents) .
Data Analysis and Contradictions
Q. Why might NMR spectra show unexpected peaks, and how should they be interpreted?
Common issues include:
Q. What statistical tools analyze dose-response data for this compound in cytotoxicity assays?
Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Bootstrap resampling (10,000 iterations) quantifies confidence intervals. For paradoxical dose-response curves (e.g., hormesis), apply the Hill-Slope model to assess cooperativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
